Rimuene
Overview
Description
Rimuene is a natural substance . It is a type of hydrocarbon, and its chemical properties suggest two probable structures . The name “Rimuene” seems to be derived from “Ramune”, a Japanese carbonated soft drink .
Synthesis Analysis
The synthesis of Rimuene has been established by conversion of Rimuene and the diene from erythroxydiol-Y, respectively, into the C19 hydrocarbon and its antipode . This has been confirmed by a total synthesis .Molecular Structure Analysis
The molecular structure of Rimuene is represented by the formula C20H32 . It contains 54 bonds in total, including 22 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 3 six-membered rings, and 2 ten-membered rings .Physical And Chemical Properties Analysis
Rimuene is soluble in alcohol and insoluble in water . Its molecular weight is 272.47504000 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemotypic Variation
Rimuene has been identified in several species within the Epacridaceae and Ericaceae families. Studies reveal substantial variation in rimuene content among different species, such as Richea continentis, Leucopogon amplexicaulis, and Gaultheria appressa. This variation is not linked to habitat characteristics, suggesting the existence of distinct chemotypes of rimuene (Salasoo, 1985).
Chemical Structure and Stereochemistry
The chemical structure and stereochemistry of rimuene have been a subject of research. Through various chemical conversions and synthesis processes, the probable structures of rimuene have been established, contributing to a deeper understanding of its molecular composition (Connolly et al., 1966).
Biosynthesis and Variability in Dacrydium Intermedium
Research on Dacrydium intermedium has identified rimuene as a major diterpene, alongside others like ent-rosadiene and ent-beyerene. Significant tree-to-tree variations in rimuene content suggest genetic control, and theories have been proposed for the biosynthesis of these diterpenes (Perry & Weavers, 1985).
Other Relevant Research
- Rimuene's presence in epicuticular wax hydrocarbons of the Ericaceae family has been confirmed, providing insights into its ecological and biochemical roles (Salasoo, 1988).
- The study of rimuene's formation mechanisms from dolabradiene under specific conditions offers valuable information for understanding its chemical behavior and potential applications (Kitadani et al., 1974).
- Research on the leaf oil of Prumnopitys ladei showed significant amounts of rimuene, indicating its importance in plant biochemistry (Brophy et al., 2006).
properties
IUPAC Name |
(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWMJSLFJWAQP-WSTLGDPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rimuene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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